2,5-Diethylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

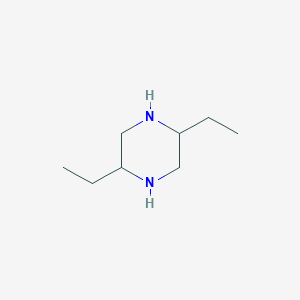

“2,5-Diethylpiperazine” is a derivative of piperazine, which is an organic compound featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The molecular formula of “this compound” is C6H14N2 .

Synthesis Analysis

There are several synthetic routes for piperazine derivatives. For instance, one common method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . A recent study has also reported the synthesis of piperazine derivatives via cyclization of 1,2-diamine derivatives with sulfonium salts .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring with two nitrogen atoms at opposite positions. The compound also contains two ethyl groups attached to the nitrogen atoms .

Chemical Reactions Analysis

Piperazine derivatives, including “this compound”, can participate in various chemical reactions. For example, a study has reported the templating effect of trans-2,5-dimethylpiperazine on the structural dimensionality of hybrid metal halides .

Scientific Research Applications

1. Pharmacokinetic Studies

2,5-Diethylpiperazine, identified as a derivative of diethylcarbamazine, plays a role in pharmacokinetic studies. Diethylcarbamazine, an antifilarial drug, shows significant microfilaricidal activity. The pharmacokinetics of this drug have been studied using gas chromatography methods for determining its concentration in biological fluids, such as blood samples. These studies are crucial for understanding the drug's behavior in the body, including absorption, distribution, metabolism, and excretion (Nene, Anjaneyulu, & Rajagopalan, 1998).

2. Binding Characteristics in Psychopharmacology

This compound derivatives have been explored in psychopharmacology, specifically in studying serotonin (5-HT) receptor binding characteristics. Research indicates their significant role in discerning the effects of different 5-HT receptor agonists, which are crucial for understanding the mechanisms of various psychiatric drugs and treatments (Glennon, Slusher, Lyon, Titeler, & Mckenney, 1986).

3. Chemical Synthesis and Organic Chemistry

In the field of organic chemistry, this compound derivatives play a key role as versatile organic substrates. They are used in synthesizing cyclic dipeptides consisting of didehydroamino acid moieties. These compounds are essential in a variety of addition reactions, potentially leading to the production of natural products and analogues, as well as precursors for interesting amino or keto acid derivatives (Liebscher & Jin, 1999).

4. Role in Antidepressant and Anxiolytic Properties

Research has also explored the antidepressant and anxiolytic-like effects of phenylpiperazine derivatives, which are closely related to this compound. These studies have shed light on the serotonergic and dopaminergic receptor activities of these compounds, revealing their potential for treating mental health disorders (Pytka et al., 2015).

5. Ecological Impact Studies

Although not directly involving this compound, related compounds such as atrazine (a triazine herbicide) have been studied for their ecological impacts. These studies are vital for understanding the environmental behavior of similar chemical structures and their potential ecological risks, especially in aquatic environments (Solomon et al., 1996).

Safety and Hazards

Future Directions

While specific future directions for “2,5-Diethylpiperazine” are not mentioned in the retrieved sources, research into piperazine derivatives continues to be an active field. For instance, studies are being conducted to explore the templating effects of piperazine derivatives on the structural dimensionality of hybrid metal halides . Such research could potentially lead to the development of new materials with unique properties.

Mechanism of Action

Target of Action

It is known that piperazine, a related compound, acts as a gaba receptor agonist

Mode of Action

Piperazine, a structurally similar compound, binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . It is possible that 2,5-Diethylpiperazine may have a similar mode of action, but this needs to be confirmed by further studies.

Biochemical Pathways

A study has shown that escherichia coli can be engineered to synthesize 2,5-dimethylpyrazine, a similar compound, from l-threonine by reconstructing metabolic pathways and enhancing cofactors regeneration . This suggests that this compound might also be involved in similar biochemical pathways.

Result of Action

It is known that piperazine, a related compound, causes flaccid paralysis of the worm by interacting with muscle membrane gaba receptors . It is possible that this compound may have similar effects, but this needs to be confirmed by further studies.

properties

IUPAC Name |

2,5-diethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-7-5-10-8(4-2)6-9-7/h7-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAOVIBEPXQRNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(CN1)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2443488.png)

![Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2443492.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2443500.png)

![6-cyclopropyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2443502.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2443503.png)

![4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2443504.png)

![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2443505.png)

![1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2443510.png)